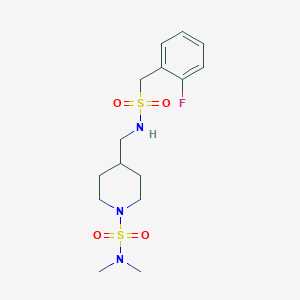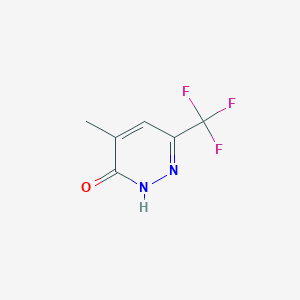![molecular formula C20H24N6O B2531294 3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2320215-74-3](/img/structure/B2531294.png)
3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline" is a complex heterocyclic molecule that appears to be related to various pyrazoline derivatives, which are known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-component reactions, as seen in the one-pot three-component reaction described for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones . Similarly, the synthesis of pyrazoline derivatives, such as 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline, is achieved using the reflux method . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly including a reflux method to promote the formation of the desired heterocyclic framework.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using various spectroscopic techniques, and in some cases, confirmed by single crystal X-ray studies . The molecular modeling studies, as performed for the vasorelaxant properties of pyrano[3,2-c]pyridine derivatives, can also provide insights into the conformation and electronic structure of the compound . These techniques would likely be applicable in analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactions involving pyrazoline derivatives and related compounds often include Knoevenagel condensation, Michael addition, and cyclization . These reactions are key in forming the complex heterocyclic systems that characterize these molecules. The compound may also undergo similar reactions during its synthesis or when reacting with other chemical entities.
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and color, are typically characterized post-synthesis . The chemical properties, including reactivity and biological activity, are often assessed through various assays. For instance, pyrazoline derivatives have shown significant antibacterial and antioxidant activities , and some have been found to inhibit acetylcholinesterase (AChE) . These properties suggest that "this compound" may also exhibit similar biological activities, which could be explored in further studies.
Applications De Recherche Scientifique
Antitumor Activity
Research has highlighted the synthesis and evaluation of polymethoxylated fused pyridine ring systems, including pyrazolo[4,3-c]pyridines, for their in-vitro antitumor activity. Compounds in this category exhibited broad-spectrum antitumor activities against different tumor cell lines, indicating their potential as antitumor agents. For example, certain compounds demonstrated particular effectiveness against breast cancer and non-small cell lung cancer cell lines, suggesting a promising avenue for cancer treatment research (Rostom, Hassan, & El-Subbagh, 2009).
Antimicrobial and Insecticidal Activities
Another study focused on the synthesis of pyrazoline derivatives incorporating the beta-methoxyacrylate pharmacophore, assessing their fungicidal and insecticidal activities. This research identified compounds with promising activities against a range of fungal diseases and insect pests, highlighting their potential in agricultural chemistry for developing new pesticides (Zhao et al., 2008).
σ1 Receptor Antagonism for Pain Management
The synthesis and pharmacological evaluation of a series of pyrazoles as σ1 receptor antagonists for pain management were also reported. One compound, identified as a clinical candidate for treating pain, exhibited outstanding aqueous solubility and high metabolic stability across species, showcasing its potential in pain management strategies (Díaz et al., 2020).
Antibacterial and Antifungal Properties
Research into the antimicrobial properties of pyrazoline derivatives revealed compounds with significant antibacterial and antifungal activities. These studies provide insights into the potential of such compounds for addressing microbial infections and diseases (Jinbo et al., 1993).
Antiviral and Cytotoxic Agents
Additionally, the synthesis of 3,5-bis(arylidene)-4-piperidones and their fused pyridine analogs were explored for their antiviral and cytotoxic potentials. Some compounds showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity, indicating their value in developing antiviral and anticancer therapeutics (El-Subbagh et al., 2000).
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the inhibition of tumor cell growth, making it a potential therapeutic agent for cancer treatment .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to the inhibition of cell proliferation . This disruption can lead to apoptosis, or programmed cell death, within tumor cells .
Result of Action
The result of the compound’s action is a significant inhibition of tumor cell growth . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induced apoptosis within HCT cells .
Propriétés
IUPAC Name |
3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-2-4-17-16(3-1)13-19(24-23-17)27-14-15-6-10-25(11-7-15)20-18-5-8-22-26(18)12-9-21-20/h5,8-9,12-13,15H,1-4,6-7,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMZCMCCZCQPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=CN5C4=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2531219.png)



![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2531225.png)
![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/no-structure.png)
![4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2531227.png)
![(Z)-N-(4-Acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531228.png)
![Methyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate](/img/structure/B2531231.png)
![ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2531232.png)
![(4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2531234.png)